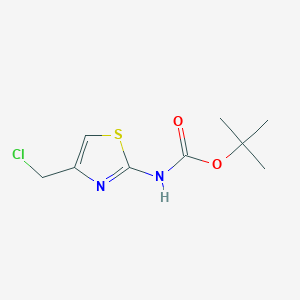
tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate
Descripción general
Descripción
“tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate” is a chemical compound with the CAS Number: 892952-70-4 . It has a molecular weight of 249.74 and a molecular formula of C9H14ClN2O2S .
Synthesis Analysis
The synthesis of this compound involves the use of triethylamine in 1,4-dioxane at 2 - 20℃ for 144 hours . Another method involves the use of 1,3-Dichloroacetone and tert-butyl carbamothioylcarbamate in acetone at 20℃ for 72 hours .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H14ClN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5,15H,4H2,1-3H3,(H,11,12,13) .Physical And Chemical Properties Analysis
This compound is stored at a temperature between 2-8°C . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Molecular Interactions
Catalyzed Lithiation for Functionalized Carbamates : The reaction of tert-butyl (4-(chloromethyl)thiazol-2-yl)carbamate with lithium powder and catalytic DTBB leads to functionalized carbamates. This process, involving electrophiles and hydrolysis, results in the synthesis of substituted 1,2-diols, demonstrating its utility in organic synthesis (Ortiz, Guijarro, & Yus, 1999).
Isomorphous Crystal Structures Involving Halogen Bonds : this compound is part of a family of compounds forming isomorphous crystal structures. These structures are linked via hydrogen and halogen bonds, indicating the compound's potential in crystallography and materials science (Baillargeon et al., 2017).
Role in Excited-State Intramolecular Proton Transfer (ESIPT) : The compound is involved in ESIPT reactions, a process critical in the design of organic light-emitting diodes (OLEDs). This application showcases its relevance in advanced materials and photonic technology (Zhang et al., 2016).
Chemical Transformations and Synthesis
Synthesis of Diverse Organic Compounds : It serves as a precursor in the synthesis of various organic compounds, including 1,3,4-thiadiazolesulfonamides. Its involvement in bond formation and the presence of sulfonyl groups highlight its versatility in organic chemistry (Pedregosa et al., 1996).
Carbene Structure Analysis : The compound is instrumental in studying the structure of stable carbenes, contributing to our understanding of carbene chemistry and its potential applications in synthetic organic chemistry (Hill et al., 1997).
Synthesis of Heterocyclic Compounds : It plays a key role in the synthesis of heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals. This application underscores its importance in the development of new drugs and agricultural chemicals (Scott, 2006).
Crystallography and Structural Studies
Single Crystal X-ray Diffraction Studies : The compound is used in structural analysis through single-crystal X-ray diffraction, aiding in the understanding of molecular geometries and interactions. This application is crucial in the field of molecular crystallography (Kant, Singh, & Agarwal, 2015).
Formation of Isomorphous Structures : Research on this compound contributes to the understanding of how certain compounds form isomorphous structures, essential in materials science and engineering (Cao, Cui, & Mao, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMXQKNNEPFDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668691 | |
| Record name | tert-Butyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
892952-70-4 | |
| Record name | tert-Butyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)
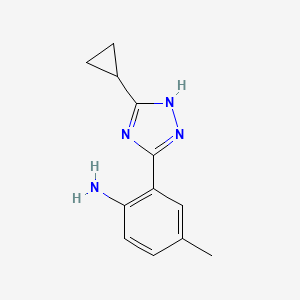
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)

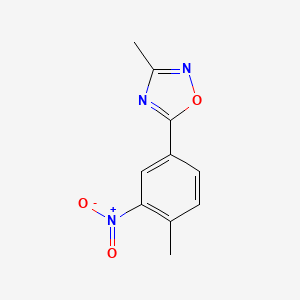
![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)

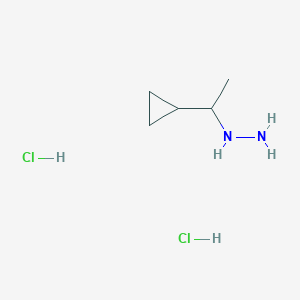
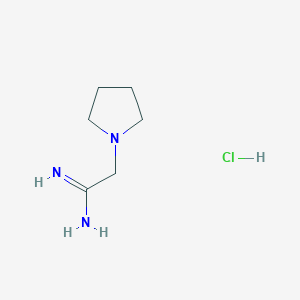
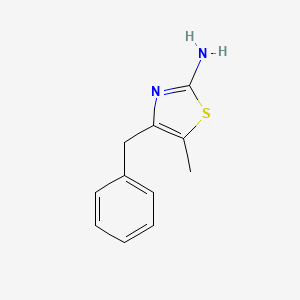

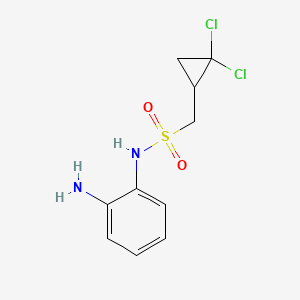
![Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1521207.png)
